molecular formula C17H20F3N5 B12258831 N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B12258831
M. Wt: 351.4 g/mol
InChI Key: BDKYIPANNUFUKX-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety

Properties

Molecular Formula

C17H20F3N5

Molecular Weight

351.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H20F3N5/c1-12-9-21-16(22-10-12)24(2)13-5-4-8-25(11-13)15-7-3-6-14(23-15)17(18,19)20/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3

InChI Key

BDKYIPANNUFUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=CC=CC(=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine
  • 5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine

Uniqueness: N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine is unique due to the presence of both dimethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions .

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